molecular formula C19H17ClN4O2 B1193174 LDHA-IN-22Y

LDHA-IN-22Y

カタログ番号 B1193174
分子量: 368.82
InChIキー: NKUNTWSMUIPKSU-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LDHA-IN-22Y is an inhibitor of human lactate dehydrogenase A (LDHA).

科学的研究の応用

LDHA and Cancer Research

LDHA (Lactate Dehydrogenase A) plays a crucial role in cancer metabolism, acting as a key glycolytic enzyme and biomarker for aggressive cancers. Research has identified LDHA as a potential therapeutic target in various cancers, including pancreatic cancer, neuroblastoma, breast cancer, non-small cell lung cancer, and glioblastoma.

  • Pancreatic Cancer : A study discovered a lactate dehydrogenase proteolysis targeting chimera (PROTAC) degrader, named compound 22 (MS6105), which potently degraded LDHA. This compound showed more potency than its parent LDH inhibitor in suppressing the growth of pancreatic cancer cell lines (Sun et al., 2022).

  • Neuroblastoma : LDHA expression is associated with patient outcomes in neuroblastoma. Its depletion decreases neuroblastoma growth independently of aerobic glycolysis, suggesting it could be a therapeutic target in this cancer type (Dorneburg et al., 2018).

  • Breast Cancer : In breast cancer, high LDHA expression is linked with cell proliferation, metastasis, and poor patient survival. LDHA promotes glycolysis and cell proliferation in vitro and in vivo, making it a potential target for breast cancer therapy (Xiao et al., 2016).

  • Non-Small Cell Lung Cancer : LDHA overexpression in non-small cell lung cancer (NSCLC) is associated with poor prognosis and radioresistance. Inhibiting LDHA can increase radiosensitivity in NSCLC cells and enhance radiotherapy efficacy (Yang et al., 2021).

  • Glioblastoma : Targeting LDHA in glioblastoma, particularly through suppression or inhibition, can enhance the sensitivity to radiotherapy and chemotherapeutic agents like temozolomide. This highlights the importance of LDHA in the metabolic reprogramming of cancer cells and its potential as a therapeutic target (Koukourakis et al., 2017).

LDHA and Metabolic Research

LDHA's role extends beyond cancer, influencing various aspects of cell metabolism. It's involved in anaerobic glycolysis, making it a key player in metabolic diseases and potentially other conditions where metabolism is a factor.

  • Metabolic Reprogramming in Tumors : LDHA is involved in metabolic reprogramming within the tumor microenvironment, crucial for cancer cell bioenergetics and biosynthesis. Targeting LDHA, along with its isoforms, could be beneficial in advanced cancer treatment (Mishra & Banerjee, 2019).

  • Glycolysis and Energy Production : As LDHA catalyzes the conversion of pyruvate to lactate, it's pivotal in the energy production of cells, especially in conditions like hypoxia commonly observed in tumor microenvironments. This positions LDHA as a significant target for therapies aimed at disrupting cancer cell energy production (Jafary et al., 2019).

  • Potential in Brain Tumor Therapy : LDHA’s role in brain tumors, particularly glioblastoma, as a part of the Warburg effect (aerobic glycolysis), makes it a potential target for therapeutic interventions. This could lead to the development of LDHA inhibitors suitable for clinical application in brain tumor therapies (Valvona et al., 2015).

  • Interaction with Tumor Microenvironment : LDHA influences the tumor-stroma metabolic interaction, playing a significant role in the exchange of metabolic fuel. Its regulation in both tumor and stromal cells could be vital for effective cancer treatment strategies (Mishra & Banerjee, 2019).

特性

製品名

LDHA-IN-22Y

分子式

C19H17ClN4O2

分子量

368.82

IUPAC名

3-(5-Amino-6-{[(1R)-1-phenylethyl]amino}-2-pyrazinyl)-4-chlorobenzoic acid

InChI

InChI=1S/C19H17ClN4O2/c1-11(12-5-3-2-4-6-12)23-18-17(21)22-10-16(24-18)14-9-13(19(25)26)7-8-15(14)20/h2-11H,1H3,(H2,21,22)(H,23,24)(H,25,26)/t11-/m1/s1

InChIキー

NKUNTWSMUIPKSU-LLVKDONJSA-N

SMILES

O=C(O)C1=CC=C(Cl)C(C2=NC(N[C@@H](C3=CC=CC=C3)C)=C(N)N=C2)=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LDHAIN22Y;  LDHA-IN22Y;  LDHAIN-22Y;  LDHA-IN-22Y

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LDHA-IN-22Y
Reactant of Route 2
Reactant of Route 2
LDHA-IN-22Y
Reactant of Route 3
LDHA-IN-22Y
Reactant of Route 4
LDHA-IN-22Y
Reactant of Route 5
LDHA-IN-22Y
Reactant of Route 6
Reactant of Route 6
LDHA-IN-22Y

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。